molecular formula C18H15ClN2O8 B2404843 ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 674804-97-8

ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate

Cat. No. B2404843
CAS RN: 674804-97-8
M. Wt: 422.77
InChI Key: BHFYKFSRXRQPCG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H15ClN2O8 and its molecular weight is 422.77. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Properties

  • Structural Characterization : Ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyran-3-carboxylate and its derivatives have been structurally characterized, revealing specific conformations and bonding patterns. For instance, derivatives such as ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate have been studied for their boat conformations and intermolecular hydrogen bonding patterns (Nesterov & Viltchinskaia, 2001).

  • Supramolecular Assemblies : Derivatives like ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate have been analyzed for their supramolecular assemblies in the solid state, utilizing DFT calculations to explore classical H-bonds, π–stacking, and unconventional π–hole interactions (Chowhan, Gupta, Sharma, & Frontera, 2020).

  • Electrical and Dielectric Properties : Studies on thin films of derivatives such as 2-amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyran[3,2-c]quinoline-3-carbonitrile have been conducted to understand their electrical conductivity and dielectric properties, exploring factors like the correlated barrier hopping mechanism and the impact of different substituent groups (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Chemical Reactivity and Applications

  • Reaction with Nucleophilic Reagents : Ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyran-3-carboxylate and related compounds can undergo reactions with various nucleophilic reagents, leading to the formation of diverse heterocyclic compounds (Harb, Hesien, Metwally, & Elnagdi, 1989).

  • Synthesis of Novel Compounds : This compound and its derivatives serve as key intermediates in the synthesis of various novel compounds with potential applications in different fields. For example, the synthesis of ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and its derivatives have been explored for their antibacterial activities (Mir & Mulwad, 2009).

  • Green Synthesis and Properties : The green synthesis of pyrano[3,2-b]pyran derivatives using nano-catalysts has been reported, highlighting the high yields, short reaction times, and environmental friendliness of the process. These compounds are also evaluated for their antibacterial and antioxidant properties (Memar, Khazdooz, Zarei, & Abbaspourrad, 2020).

properties

IUPAC Name

ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O8/c1-2-27-18(24)14-13(10-5-8(21(25)26)3-4-11(10)19)16-15(29-17(14)20)12(23)6-9(7-22)28-16/h3-6,13,22H,2,7,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFYKFSRXRQPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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